molecular formula C15H19NO2 B15055092 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile

Cat. No.: B15055092
M. Wt: 245.32 g/mol
InChI Key: DTSNESOLFFGRIZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile is an organic compound that features a phenyl group, a tetrahydropyran ring, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile typically involves the reaction of a phenyl-substituted butanenitrile with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as THF (tetrahydrofuran), at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile is unique due to its combination of a phenyl group, a tetrahydropyran ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-(oxan-2-yloxy)-2-phenylbutanenitrile

InChI

InChI=1S/C15H19NO2/c16-12-14(13-6-2-1-3-7-13)9-11-18-15-8-4-5-10-17-15/h1-3,6-7,14-15H,4-5,8-11H2

InChI Key

DTSNESOLFFGRIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC(C#N)C2=CC=CC=C2

Origin of Product

United States

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